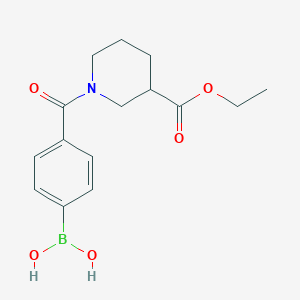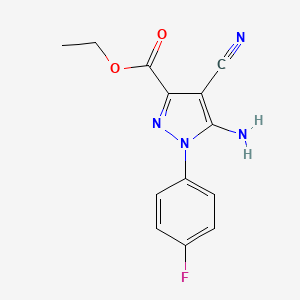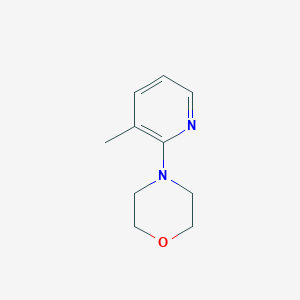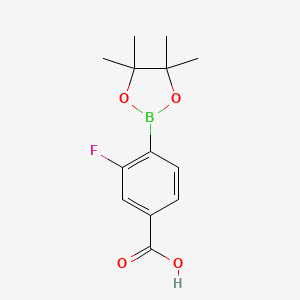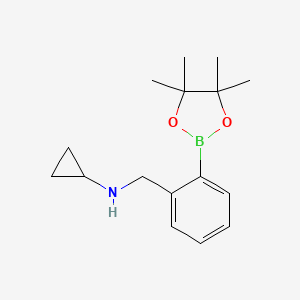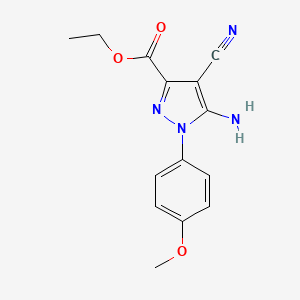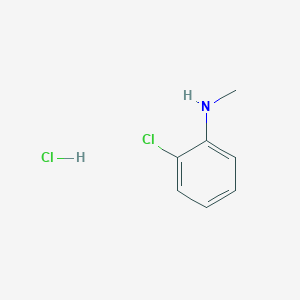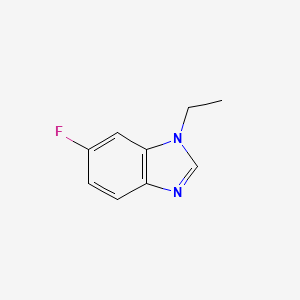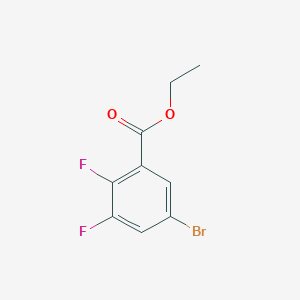
8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C16H12ClNOS and a molecular weight of 301.80 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. In this compound, the quinoline core is substituted with a methyl group at the 8th position and a carbonyl chloride group at the 4th position. Additionally, a 5-methyl-2-thienyl group is attached to the 2nd position of the quinoline core .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation of Quinoline Derivatives
- Algicidal Activities : Quinoline derivatives, including those structurally related to 8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride, have been studied for their algicidal activities against aquatic organisms like Selenastrum capricornutum and Nitzchia closterium (Kim et al., 2000).
- Biological Potential : Some quinoline derivatives, including those structurally similar to the compound , are used in the pharmaceutical industry due to a wide range of biological activities (Méndez et al., 2001).
- Electrophilic Substitution Reactions : Research on quinoline derivatives, structurally related to the target compound, indicates their susceptibility to various electrophilic substitution reactions, impacting either the thiophene or quinoline fragment (Aleksandrov et al., 2012).
Potential Biological Applications
- Antimalarial Activity : Quinoline derivatives with structural similarities to the target compound have been synthesized and tested for antimalarial activity, indicating their potential use in treating malaria (Schaefer et al., 1970).
- Antimicrobial Properties : Sulfur derivatives of quinolinium salts, related to quinoline derivatives, have shown significant antimicrobial activity, particularly against Gram-positive bacterial strains (Empel et al., 2018).
- Apoptosis in Leukemia Cell Lines : A quinoline derivative structurally related to the compound demonstrated the ability to induce apoptosis in leukemia cell lines, suggesting its potential application in leukemia therapy (Shenoy et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS/c1-9-4-3-5-11-12(16(17)19)8-13(18-15(9)11)14-7-6-10(2)20-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTURLOWZMMSIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(S3)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




